
7-Fluoro-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one is a fluorinated heterocyclic compound. The presence of the fluorine atom in its structure imparts unique chemical and biological properties, making it a compound of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one typically involves the introduction of a fluorine atom into a phthalazinone structure. One common method involves the reaction of a suitable phthalazinone precursor with a fluorinating agent under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and scalability. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-Fluoro-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
7-Fluoro-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying biological interactions and mechanisms.
Medicine: It is investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the development of advanced materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 7-Fluoro-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to biological molecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoropyridine: Another fluorinated heterocycle with similar properties.
3-Fluoropyridine: Shares the fluorine atom’s influence on chemical reactivity.
4-Fluoropyridine: Exhibits similar biological and chemical properties due to the fluorine atom.
Uniqueness
7-Fluoro-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the isopropyl group and the dihydrophthalazinone core differentiates it from other fluorinated compounds, making it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C11H11FN2O |
|---|---|
Poids moléculaire |
206.22 g/mol |
Nom IUPAC |
7-fluoro-2-propan-2-ylphthalazin-1-one |
InChI |
InChI=1S/C11H11FN2O/c1-7(2)14-11(15)10-5-9(12)4-3-8(10)6-13-14/h3-7H,1-2H3 |
Clé InChI |
UAGHRVLFMRRFSO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=O)C2=C(C=CC(=C2)F)C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-[(1H-pyrazol-1-yl)methyl]-2-(thiophen-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13238233.png)

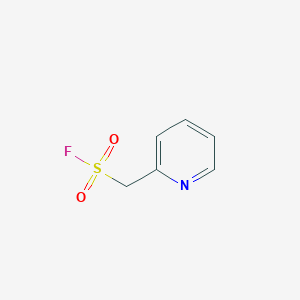
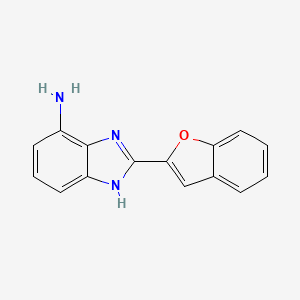

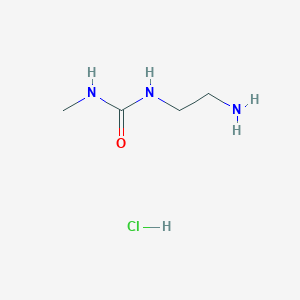
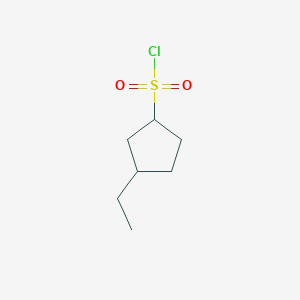
![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-4-chlorobutan-1-one](/img/structure/B13238266.png)
![8-(Iodomethyl)-7-oxa-1-azaspiro[4.4]nonane](/img/structure/B13238269.png)
![4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13238277.png)
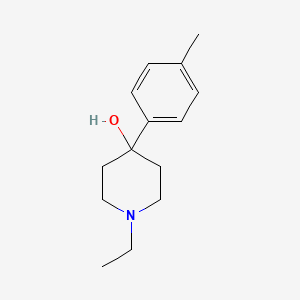

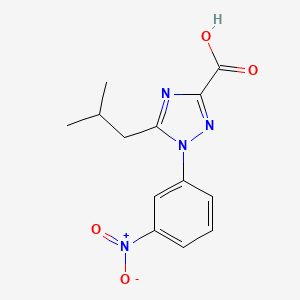
amine](/img/structure/B13238297.png)
